1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one
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Overview
Description
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic organic compound that belongs to the class of azetidines and triazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving appropriate precursors.
Coupling of the Triazole and Azetidine Rings: This step involves the coupling of the triazole and azetidine rings with the 4-methoxyphenylpropan-1-one moiety under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens, acids, or bases can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and azetidine rings may play a crucial role in binding to these targets, thereby modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-phenylpropan-1-one
- 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-hydroxyphenyl)propan-1-one
Uniqueness
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one is unique due to the presence of the 4-methoxyphenyl group, which may impart specific biological activities or chemical properties that are distinct from other similar compounds.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-14-5-2-12(3-6-14)4-7-15(20)18-10-13(11-18)19-16-8-9-17-19/h2-3,5-6,8-9,13H,4,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVQJYFCNXXCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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